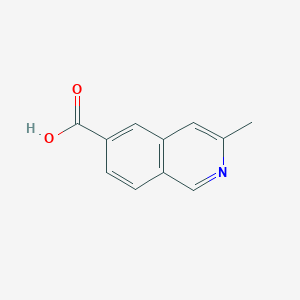

3-Methylisoquinoline-6-carboxylic acid

Description

Properties

IUPAC Name |

3-methylisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-4-10-5-8(11(13)14)2-3-9(10)6-12-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIANAOVVFQMDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858646-60-3 | |

| Record name | 3-methylisoquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, a precursor such as 3-methylbenzaldehyde can undergo a series of reactions including nitration, reduction, and cyclization to form the desired isoquinoline derivative .

Industrial Production Methods: In an industrial setting, the production of 3-Methylisoquinoline-6-carboxylic acid may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can convert the methyl group into a carboxyl group, forming 3-carboxyisoquinoline-6-carboxylic acid.

Reduction: The compound can be reduced to form 3-methylisoquinoline.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used under acidic conditions.

Major Products:

Oxidation: 3-Carboxyisoquinoline-6-carboxylic acid.

Reduction: 3-Methylisoquinoline.

Substitution: Various substituted isoquinoline derivatives depending on the reagent used.

Scientific Research Applications

Structural Information

- Molecular Formula: CHNO

- Molecular Weight: 187.19 g/mol

- SMILES Notation: CC1=CC2=C(C=CC(=C2)C(=O)O)C=N1

- InChI Key: JFIANAOVVFQMDM-UHFFFAOYSA-N

Synthesis of Complex Organic Molecules

3-Methylisoquinoline-6-carboxylic acid serves as a versatile building block in organic synthesis. Its carboxylic acid functionality allows for various chemical transformations, including:

- Esterification: Formation of esters for use in pharmaceuticals and agrochemicals.

- Amidation: Reaction with amines to form amides, which are crucial in drug development.

- Coupling Reactions: Utilization in cross-coupling methods to synthesize more complex heterocycles.

Biological Activities

Research indicates that 3-Methylisoquinoline-6-carboxylic acid exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that this compound can inhibit the growth of certain bacteria, suggesting potential applications in developing new antimicrobial agents .

- Anticancer Activity: Preliminary investigations into its anticancer properties have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells . The mechanism appears to involve selective targeting of cancerous cells, potentially through enzyme inhibition.

Pharmaceutical Applications

The compound is being explored as an intermediate in the synthesis of novel pharmaceuticals. Its unique structure may contribute to the development of drugs with improved efficacy and reduced side effects.

Case Study 1: Anticancer Activity Assessment

In a study evaluating a series of isoquinoline derivatives, compounds derived from 3-Methylisoquinoline-6-carboxylic acid exhibited IC values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells. This suggests that modifications to the isoquinoline scaffold can enhance anticancer activity while maintaining selectivity towards cancerous cells .

Case Study 2: Synthesis of Ampullosine

The total synthesis of ampullosine, an isoquinoline alkaloid, utilized 3-Methylisoquinoline-6-carboxylic acid as a key intermediate. This synthesis highlights the compound's utility in producing complex natural products that may possess significant biological activity .

Comparison with Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-Methylisoquinoline | Methyl group at 3-position | Less polar than its carboxylic derivative |

| 6-Carboxyisoquinoline | Carboxyl group at 6-position | Lacks methyl group at the 3-position |

| Isoquinoline | Parent compound without substituents | Baseline for comparison |

Mechanism of Action

The mechanism of action of 3-Methylisoquinoline-6-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

3-Methylisoquinoline: Lacks the carboxylic acid group, making it less polar.

6-Carboxyisoquinoline: Has a carboxyl group at the 6-position but lacks the methyl group at the 3-position.

Isoquinoline: The parent compound without any substituents.

Uniqueness: 3-Methylisoquinoline-6-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring.

Biological Activity

3-Methylisoquinoline-6-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by case studies, research findings, and comparative data.

Chemical Structure and Properties

3-Methylisoquinoline-6-carboxylic acid (CHNO) features a methyl group at the 3-position and a carboxylic acid group at the 6-position of the isoquinoline ring. This unique structure contributes to its biological properties, enhancing its polarity and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that 3-Methylisoquinoline-6-carboxylic acid exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, potentially through the inhibition of bacterial enzymes critical for survival. For instance, it may target specific pathways in bacteria, leading to growth inhibition or cell death.

Anticancer Potential

The compound has also shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle progression. Specifically, it has been noted to cause G2/M phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth .

Table 1: Summary of Biological Activities

The mechanism of action for 3-Methylisoquinoline-6-carboxylic acid involves its interaction with various molecular targets. It may inhibit specific enzymes or receptors that are crucial for cellular functions in bacteria and cancer cells. For example, studies have suggested that it could inhibit Plasmodium falciparum Protein Kinase A (PfPKA), which is vital for malaria parasite survival .

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that 3-Methylisoquinoline-6-carboxylic acid inhibited the growth of several pathogenic bacteria in vitro. The compound's ability to disrupt bacterial enzyme function was highlighted as a key mechanism behind its antimicrobial effects.

- Cancer Research : In a recent investigation into its anticancer properties, researchers found that the compound significantly reduced viability in various cancer cell lines, exhibiting IC values ranging from 5.1 μM to 11 μM depending on the cell type tested. The results indicated that it could be a promising candidate for further development as an anticancer agent .

- Neuroprotective Effects : Preliminary studies have suggested that this compound may also offer neuroprotective benefits, potentially mitigating damage from oxidative stress in neuronal cells. This aspect is still under investigation but shows promise for treating neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-Methylisoquinoline-6-carboxylic acid, it is useful to compare it with related compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Methylisoquinoline | Methyl group only | Limited antimicrobial activity |

| 6-Carboxyisoquinoline | Carboxyl group only | Moderate anticancer effects |

| Isoquinoline | No substituents | Minimal biological activity |

| 3-Methylisoquinoline-6-carboxylic acid | Methyl + carboxyl groups | Strong antimicrobial & anticancer properties |

Q & A

Q. What are the recommended synthetic routes for 3-methylisoquinoline-6-carboxylic acid, and how can purity be optimized?

The synthesis of isoquinoline carboxylic acid derivatives typically involves cyclization reactions or functionalization of pre-existing quinoline scaffolds. For example, decahydroisoquinoline-3-carboxylic acid derivatives are synthesized via stereoselective cyclization of tethered amino acids or by modifying substituents on the bicyclic nucleus . To optimize purity, use column chromatography with gradients tailored to the compound's polarity (e.g., ethyl acetate/hexane mixtures) and validate purity via HPLC (C18 column, UV detection at 254 nm) and NMR (e.g., ¹H NMR in DMSO-d₆ to confirm absence of solvent peaks). Ensure anhydrous conditions during carboxylation steps to prevent hydrolysis byproducts .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key characterization steps include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C3, carboxylic acid at C6). For isoquinoline derivatives, aromatic protons typically appear between δ 7.5–9.0 ppm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ for C₁₁H₉NO₂ at m/z 188.0712).

- Solubility testing : Assess in DMSO (common stock solvent) and aqueous buffers (pH 2–12) to guide biological assay design .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate 3-methylisoquinoline-6-carboxylic acid’s biological activity?

SAR studies should systematically vary substituents (e.g., methyl group at C3, carboxylic acid at C6) and assess impacts on target binding. For example:

- Replace the methyl group with bulkier alkyl chains to probe steric effects in receptor pockets.

- Substitute the carboxylic acid with ester or amide groups to modulate polarity and bioavailability. Use competitive radioligand binding assays (e.g., [³H]AMPA for ionotropic glutamate receptors) and functional assays (e.g., electrophysiology in cortical neurons) to quantify potency (IC₅₀) and selectivity . Computational docking (AutoDock Vina) can predict binding modes to guide synthetic priorities .

Q. What strategies resolve contradictions in biological activity data across studies?

Contradictions may arise from assay conditions (e.g., pH affecting ionization) or off-target effects. Mitigation approaches include:

- Dose-response validation : Test activity across a broad concentration range (nM–mM) to confirm target specificity.

- Orthogonal assays : Pair binding assays with functional readouts (e.g., calcium imaging for receptor activation).

- Metabolic stability testing : Use liver microsomes to rule out rapid degradation masking true activity .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

Employ tools like SwissADME to predict:

- Lipophilicity (LogP): Critical for blood-brain barrier penetration; ideal LogP for CNS targets is 2–3 .

- Metabolic sites : Identify labile groups (e.g., methyl substituents prone to oxidation) using cytochrome P450 simulations. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal half-life) .

Methodological Considerations

Q. What analytical techniques are critical for detecting impurities in synthetic batches?

- LC-MS/MS : Quantify trace impurities (e.g., decarboxylated byproducts) with MRM transitions specific to expected degradation products.

- X-ray crystallography : Resolve stereochemical ambiguities in the isoquinoline core, particularly if chiral centers are present .

Q. How should researchers design stability studies for long-term storage?

- Accelerated stability testing : Incubate samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC.

- Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to prevent carboxylic acid dimerization .

Data Presentation and Reproducibility

Q. What statistical methods ensure robustness in biological data analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.